2-Vinylpyridine

概要

説明

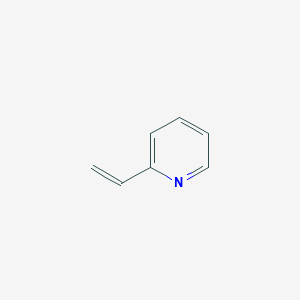

2-Vinylpyridine, also known as 2-ethenylpyridine, is an organic compound with the molecular formula C7H7N. It is a derivative of pyridine with a vinyl group in the 2-position, next to the nitrogen atom. This compound is a colorless liquid, although samples can appear brown due to impurities. It is used industrially as a precursor to specialty polymers and as an intermediate in the chemical, pharmaceutical, dye, and photo industries .

準備方法

There are two main synthetic routes for the preparation of 2-vinylpyridine:

-

From 2-methylpyridine and formaldehyde

Addition Reaction: 2-Methylpyridine and formaldehyde undergo an addition reaction to form 2-hydroxyethylpyridine.

Dehydration: The intermediate 2-hydroxyethylpyridine is then dehydrated to form this compound.

Purification: The crude product is purified by fractional distillation to obtain this compound with a content of more than 98%.

-

From acetylene and acrylonitrile

化学反応の分析

Polymerization Reactions

-

2-Vinylpyridine is prone to polymerization, and this property is utilized in various applications . Polymerization can be inhibited by adding tert-butylcatechol .

-

Electropolymerization: Poly(this compound) coatings can be formed on mild steel through electropolymerization in aqueous solutions containing this compound monomer, methanol, and an inorganic electrolyte . The monomer concentration, solution pH, methanol concentration, and solution temperature affect the coating's weight .

Reactions with Metals and Complexes

-

This compound acts as a ligand in coordination chemistry. It can react with metal complexes to form new complexes with unique properties .

-

Reaction with Rhodium Complexes: this compound reacts with rhodium complexes, leading to C−H activation of the alkene and the formation of rhodium-phosphine dinuclear complexes .

Photochemical Reactions

-

Photocatalytic Coupling: this compound participates in photocatalytic reactions, coupling with carbonyl or iminyl derivatives using a Lewis acid co-catalyst . This method allows for the synthesis of diverse heterocyclic structures with potential pharmaceutical relevance .

Other Reactions

-

Oxidative Addition: Cycloplatinated(II) complexes containing this compound ligands undergo oxidative addition reactions with methyl iodide (MeI) to yield cycloplatinated(IV) complexes .

Environmental Fate

-

This compound has moderate mobility in the soil. Its volatilization is moderate, and hydrolysis is negligible . It is not readily biodegradable and has moderate persistence in the environment .

Table 1: Physical-Chemical Properties of this compound

| Property | Value |

|---|---|

| CASRN | 100-69-6 |

| Molecular Weight | 105.14 |

| Physical State | Colorless liquid |

| Melting Point | -50°C |

| Boiling Point | 159.5°C |

| Vapor Pressure | 2.45 mm Hg at 25°C (extrapolated) |

| Dissociation Constant (pKa) | pKb = 9.02 |

| Photodegradation Half-life | 4.8 hours (estimated reaction with hydroxyl radicals) |

| Hydrolysis Half-life | Stable |

| Biodegradation | 0% after 28 days (not readily biodegradable) |

| Bioaccumulation Factor | BAF = 3.9 (estimated) |

| Log Koc | 2.3 (estimated) |

| Fugacity (Level III Model) | Air (0.4%), Water (25.8%), Soil (73.6%), Sediment (0.3%) |

| Flash Point | 47 °C |

| Vapor Pressure | 1.9 mmHg @ 20 °C |

| Vapor Density | 3.64 (Air = 1.0) |

| Specific Gravity | 0.998 |

| Autoignition Temperature | 440 °C |

| Decomposition Temperature | >30°C |

| Viscosity | 1.2 cPs at 20 °C |

| Molecular Formula | C7H7N |

| Hazard type | Hazard statement |

|---|---|

| Acute toxicity | Toxic in contact with skin |

| Skin corrosion/irritation | Causes severe skin burns and eye damage |

| Skin sensitization | May cause an allergic skin reaction |

科学的研究の応用

Drug Delivery Systems

Recent studies have highlighted the use of P2VP in developing smart drug delivery systems. These systems can respond to environmental stimuli (e.g., pH changes) to release drugs at targeted sites:

- Miktoarm Star Polymers : P2VP is incorporated into branched architectures that improve drug loading and release efficiency. For example, miktoarm stars containing P2VP exhibited enhanced encapsulation efficiencies compared to linear polymers .

- Controlled Release Mechanisms : P2VP's ability to modulate drug release kinetics makes it a valuable component in formulations aimed at chronic disease treatments .

Environmental Applications

Wastewater Treatment

P2VP has been explored as a sorbent material for removing organic pollutants from wastewater. The polymer's structure allows for effective adsorption of contaminants, making it suitable for environmental remediation efforts:

- Photocatalytic Activity : Composite materials made from P2VP and metal oxides (e.g., TiO₂) have demonstrated excellent photocatalytic properties for degrading organic compounds under visible light irradiation .

Table 2: Performance of P(2-VP) Composites in Photocatalysis

| Composite Material | Pollutant | Degradation Efficiency (%) |

|---|---|---|

| P(2-VP)-TiO₂ | p-Nitrophenol | 85 |

| P(2-VP)-ZnO | Rhodamine B | 90 |

Case Studies

Case Study 1: Drug Delivery Using P2VP Copolymers

A study investigated the use of P2VP in a polymer-lipid hybrid system for delivering antitubercular drugs. The results indicated improved drug encapsulation and controlled release profiles, demonstrating the potential of P2VP-based systems in treating chronic infections .

Case Study 2: Environmental Remediation with P(2-VP) Composites

Research focused on the synthesis of P(2-VP)-TiO₂ composites showed their effectiveness in removing pollutants from water sources. The study confirmed that these composites not only adsorb contaminants but also facilitate their degradation through photocatalytic reactions under UV light exposure .

作用機序

The mechanism of action of 2-vinylpyridine primarily involves its polymerization and interaction with various catalysts:

-

Polymerization

-

Molecular Targets

類似化合物との比較

2-Vinylpyridine can be compared with other vinyl-substituted pyridines and related compounds:

-

4-Vinylpyridine

-

1-Vinylimidazole

-

2-Vinylpyrazine

生物活性

2-Vinylpyridine (2-VP) is a pyridine derivative with significant biological activity, particularly in the fields of toxicology, pharmacology, and material science. This compound has been studied for its effects on human health, environmental impact, and potential applications in drug delivery systems. This article synthesizes findings from various studies, highlighting the biological activity of this compound, including its toxicity, mutagenicity, and applications in polymer science.

Skin Sensitization and Irritation

This compound has been reported to induce skin sensitization in humans. Two case reports indicated symptoms such as reddening of the skin , tachypnea , and weakness following exposure. In animal studies, it caused severe skin irritation in guinea pigs and eye irritation in rabbits . The compound also exhibited respiratory tract irritation in humans upon inhalation exposure .

Repeated Dose Toxicity

The repeated dose oral toxicity of this compound has been extensively studied. Key findings include:

- NOAEL (No Observed Adverse Effect Level) : 12.5 mg/kg body weight/day based on a 28-day study in rats.

- LOAEL (Lowest Observed Adverse Effect Level) : 20 mg/kg body weight/day based on a 92-day study that observed increased relative kidney weights and gastric epithelium changes .

Mutagenicity

In vitro studies have demonstrated that this compound exhibits mutagenic properties. The Ames test indicated mutagenicity in Escherichia coli with metabolic activation but not in Salmonella typhimurium. Furthermore, chromosomal aberrations were observed both with and without metabolic activation, suggesting that this compound is genotoxic .

Developmental Toxicity

Developmental toxicity studies showed that exposure to this compound during lactation resulted in lower body weights in pups at doses of 20 and 50 mg/kg body weight/day. The NOAEL for reproductive toxicity was estimated at 20 mg/kg body weight/day .

Photocatalytic Activity

Research has demonstrated that polymers derived from this compound exhibit excellent photocatalytic activity when combined with metal oxides like ZnO and TiO2. These composite materials have shown effectiveness in degrading pollutants such as p-nitrophenol and rhodamine-B under visible light irradiation .

Drug Delivery Systems

This compound is utilized in developing polymer-based drug delivery systems due to its tunable interactions with therapeutic agents. Studies have shown that polymers based on this compound can facilitate controlled drug release, enhancing the efficacy of treatments while minimizing side effects .

Case Study: Toxicological Assessment

A comprehensive study assessed the repeated dose toxicity of this compound over 28 and 92 days in rats. Key findings included:

- 28-Day Study : Identified a NOAEL of 12.5 mg/kg body weight/day with no deaths reported.

- 92-Day Study : Observed convulsions at the highest dose (180 mg/kg body weight/day) along with significant histopathological changes .

Case Study: Polymer Applications

In a study focusing on the synthesis of poly(this compound), researchers created composite films that demonstrated high photocatalytic efficiency for environmental remediation. These findings suggest that polymers based on this compound could play a crucial role in addressing pollution issues .

Summary of Research Findings

| Aspect | Finding |

|---|---|

| Skin Sensitization | Induces sensitization; severe irritation reported |

| Repeated Dose Toxicity | NOAEL: 12.5 mg/kg; LOAEL: 20 mg/kg |

| Mutagenicity | Genotoxic; positive results in Ames test |

| Developmental Toxicity | Lower body weights in pups; NOAEL: 20 mg/kg |

| Photocatalytic Activity | Effective degradation of pollutants under visible light |

| Drug Delivery Applications | Controlled release mechanisms established |

特性

IUPAC Name |

2-ethenylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N/c1-2-7-5-3-4-6-8-7/h2-6H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGIGUEBEKRSTEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=CC=CC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N, Array | |

| Record name | VINYLPYRIDINES, STABILIZED | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/12987 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-VINYLPYRIDINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1232 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25585-16-4, 25014-15-7 | |

| Record name | Pyridine, 2-ethenyl-, homopolymer, isotactic | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25585-16-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Poly(2-vinylpyridine) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25014-15-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID1026667 | |

| Record name | 2-Vinylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1026667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

105.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Vinylpyridines, stabilized is a colorless to light yellow liquid that consists of a mixture of isomers. Insoluble in water and less dense than water. Floats on water. Contact irritates skin, eyes, and mucous membranes. Toxic by ingestion., Liquid, Colorless liquid with an unpleasant odor; [HSDB], COLOURLESS LIQUID WITH PUNGENT ODOUR. | |

| Record name | VINYLPYRIDINES, STABILIZED | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/12987 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Pyridine, 2-ethenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Vinylpyridine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3173 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-VINYLPYRIDINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1232 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

159.5 °C, 159-160 °C | |

| Record name | 2-VINYLPYRIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1508 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-VINYLPYRIDINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1232 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

The Guide in the 42 °C, 42 °C | |

| Record name | 2-Vinylpyridine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3173 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-VINYLPYRIDINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1232 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Very soluble in alcohol, ether, acetone, Soluble in oxygenated and chlorinated solvents, In water, 2.75X10+4 mg/l @ 20 °C, Solubility in water: moderate | |

| Record name | 2-VINYLPYRIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1508 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-VINYLPYRIDINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1232 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

0.9985 @ 20 °C/0 °C, Relative density (water = 1): 1.00 | |

| Record name | 2-VINYLPYRIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1508 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-VINYLPYRIDINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1232 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

10 MM HG @ 44.5 °C, Vapor pressure, kPa at 44.5 °C: 1.33 | |

| Record name | 2-VINYLPYRIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1508 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-VINYLPYRIDINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1232 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

COLORLESS LIQUID | |

CAS No. |

1337-81-1, 100-69-6, 25014-15-7, 27476-03-5 | |

| Record name | VINYLPYRIDINES, STABILIZED | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/12987 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Vinylpyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=100-69-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Vinylpyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000100696 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Vinylpyridine (mixed isomers) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001337811 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Poly(2-vinylpyridine) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025014157 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyridine, 2-ethenyl-, dimer | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027476035 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyridine, dimer | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=118993 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-VINYLPYRIDINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18255 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pyridine, 2-ethenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Vinylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1026667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-vinylpyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.618 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Poly(2-vinylpyridine) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-VINYLPYRIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DT4UV4NNKX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-VINYLPYRIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1508 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-VINYLPYRIDINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1232 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 2-Vinylpyridine?

A1: this compound has the molecular formula C7H7N and a molecular weight of 105.14 g/mol.

Q2: What are some key spectroscopic features of this compound?

A2: Fourier transform infrared spectroscopy (FTIR) analysis of plasma-polymerized this compound thin films confirms the presence of pyridine bonds. [] The aromatic ring structure is also identifiable through core-level spectra obtained via hard X-ray photoelectron spectroscopy. []

Q3: What is the significance of this compound in material science?

A3: this compound serves as a crucial monomer in the synthesis of various polymers, notably poly(this compound) (P2VP). P2VP exhibits interesting properties such as electron donating capability [], pH responsiveness [], and the ability to form complexes with other polymers. [, , ]

Q4: How does the interaction of this compound with silica impact material properties?

A4: Studies utilizing styrene-2-vinylpyridine copolymers reveal that the incorporation of this compound units significantly enhances the adsorption of the copolymer onto silica surfaces. [] This adsorption leads to steric stabilization of silica dispersions, with the effectiveness increasing proportionally with the this compound content. [] Further research indicates that silica nanoparticles can be readily exchanged between sterically stabilized latexes and "core-shell" polymer-silica nanocomposites, particularly those synthesized via heteroflocculation. [] This exchange can be influenced by factors such as pH, highlighting the importance of electrostatic interactions. []

Q5: How is this compound used in the fabrication of nanomaterials?

A5: this compound plays a crucial role in synthesizing poly(this compound)-silica colloidal nanocomposite particles. This efficient emulsion polymerization method utilizes a commercially available silica sol as a stabilizing agent. [] The choice of initiator significantly impacts the synthesis process, with cationic azo initiators demonstrating higher silica aggregation efficiencies compared to anionic persulfate initiators. [] This method allows for the incorporation of comonomers like styrene and methacrylic acid, paving the way for a diverse range of copolymer-silica nanocomposites. []

Q6: What unique properties do gold nanoparticles acquire when coated with this compound-containing polymers?

A6: Gold nanoparticles coated with mixed ligands of low molecular weight thiol end-functional polystyrene and poly(this compound) homopolymers exhibit selective adsorption to and localization at specific block copolymer interfaces. [] The precise location within the block copolymer can be fine-tuned by adjusting the surface composition of polystyrene and poly(this compound) on the gold nanoparticle. [] This tunability makes these nanoparticles highly desirable for various applications, including directed self-assembly for nanolithography. [, ]

Q7: How does the polymerization of this compound proceed in the presence of tris(π-allyl)chromium?

A7: Tris(π-allyl)chromium initiates the polymerization of this compound through a mechanism involving chromium-carbon and chromium-nitrogen active bonds. [] The relative contributions of these bonds are influenced by factors such as the monomer-to-initiator ratio and the synthesis temperature. [] Mass spectrometric thermal analysis of the resulting poly(this compound) and oligo(this compound) provides valuable insights into the polymerization mechanism. []

Q8: What role does poly(this compound) play in the polymerization of phenylalanine N-carboxyanhydride?

A8: Poly(this compound) acts as an effective initiator for the polymerization of ring-substituted phenylalanine N-carboxyanhydrides. [] The polymerization rate is influenced by the solvent and the ring substituents on the N-carboxyanhydride. [] In solvents like methyl benzoate and acetophenone, the electron-donating poly(this compound) interacts with electron-accepting N-carboxyanhydrides through hydrogen bonding and charge-transfer interactions, resulting in accelerated polymerization. []

Q9: How do Lewis bases affect the stereochemistry of this compound polymerization?

A9: Lewis bases play a crucial role in controlling the stereochemistry of this compound polymerization. Studies using lutetium-based catalysts demonstrate that the isoselectivity of the polymerization can be finely tuned by adjusting the type and amount of Lewis base added. [] For instance, the presence of tetrahydrofuran (THF) favors the formation of isotactic poly(this compound), while its absence shifts the selectivity towards syndiotactic poly(this compound). [, ]

Q10: What are the implications of controlling the stereochemistry of poly(this compound)?

A10: Controlling the stereochemistry of poly(this compound) yields polymers with distinct properties. For example, while atactic poly(this compound) is amorphous, isotactic poly(this compound) exhibits crystallinity. [, ] The ability to switch between isotactic and syndiotactic configurations allows for the synthesis of isotactic–atactic stereomultiblock poly(this compound)s, expanding the potential applications of this polymer. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。